![molecular formula C22H29N3O B2679080 N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide CAS No. 400075-64-1](/img/structure/B2679080.png)
N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide” is a chemical compound that has been studied for its potential therapeutic applications . It is also known by registry numbers ZINC000003128679, ZINC000057561409 .
Synthesis Analysis
The compound has been synthesized in the past through a process involving the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular formula of “this compound” is C22H29N3O. Its molecular weight is 351.494. The structures were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Applications De Recherche Scientifique
Anticonvulsant Activity
N-[4-(4-Benzylpiperazin-1-yl)phenyl]pentanamide and its derivatives have been extensively researched for their anticonvulsant properties. A study by Kamiński et al. (2015) synthesized a library of related compounds, demonstrating broad spectra of activity across various seizure models, with certain compounds showing high protection without impairing motor coordination, indicating a better safety profile than some clinically relevant antiepileptic drugs (Kamiński et al., 2015). Salomé et al. (2010) explored the structure-activity relationship of similar compounds, finding that nonbulky derivatives exhibited high anticonvulsant activity, independent of their electronic properties (Salomé et al., 2010).
GABA Uptake Inhibition
Research by Kulig et al. (2011) investigated the effects of substituted 4-hydroxybutanamides, which share structural similarities with this compound, on murine GABA transport proteins. The study identified derivatives that showed slight subtype-selectivity and potent GAT inhibition, highlighting the importance of benzhydryl and benzylamide moieties for the activity of these compounds as GAT inhibitors (Kulig et al., 2011).
Neuroprotective Effects
Hassan et al. (2012) synthesized N-(substituted benzothiazol-2-yl)amide derivatives and evaluated their anticonvulsant and neuroprotective effects. One of the compounds showed promising neuroprotective effects by lowering levels of MDA and LDH, suggesting potential leads for safer and more effective anticonvulsants with neuroprotective effects (Hassan et al., 2012).
PPARgamma Agonist Properties
Collins et al. (1998) reported on the structure-activity relationship around the phenyl alkyl ether moiety of compounds related to this compound, finding potent and selective PPARgamma agonists with improved aqueous solubility. This research opens up possibilities for the development of new classes of drugs targeting PPARgamma (Collins et al., 1998).
Mécanisme D'action
While the exact mechanism of action for this compound is not specified in the available resources, it’s worth noting that similar compounds have been studied for their interaction with dopamine receptors . These compounds have been found to have high affinity for the D3 dopamine receptor, which has been identified as a potential therapeutic target for conditions such as depression, schizophrenia, substance use disorder, inflammatory diseases, and Parkinson’s disease .
Orientations Futures
The future directions for research on “N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide” could include further exploration of its potential therapeutic applications, particularly in relation to its interaction with dopamine receptors . Additionally, more detailed studies could be conducted to fully understand its chemical properties and safety profile.
Propriétés
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-2-3-9-22(26)23-20-10-12-21(13-11-20)25-16-14-24(15-17-25)18-19-7-5-4-6-8-19/h4-8,10-13H,2-3,9,14-18H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYACMFYEFAHESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

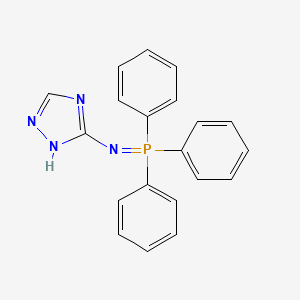
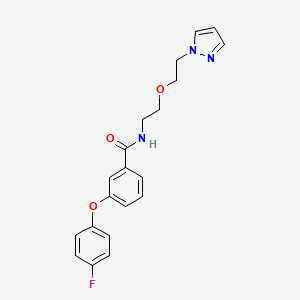
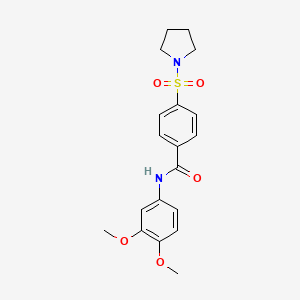

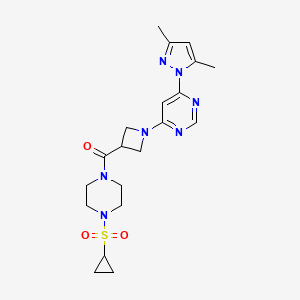
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/no-structure.png)
![2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol](/img/structure/B2679012.png)

![4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2679014.png)
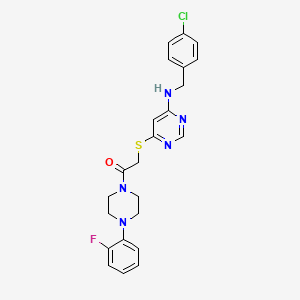
![5-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2679016.png)
![2-[(4S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid](/img/structure/B2679017.png)
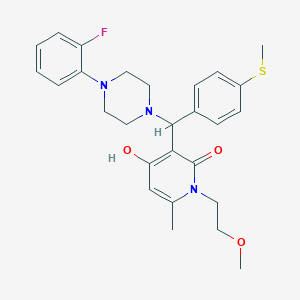
![1-(3,4-Dimethylphenyl)-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2679020.png)